molecular formula C13H14N2O2 B1354250 (S)-1-N-Cbz-2-cyano-pyrrolidine CAS No. 63808-36-6

(S)-1-N-Cbz-2-cyano-pyrrolidine

Cat. No. B1354250
CAS RN: 63808-36-6
M. Wt: 230.26 g/mol
InChI Key: AUVGQGIWVNDVSL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity with other substances, stability, and pH .

Scientific Research Applications

Organocatalysis and Reaction Mechanisms

(S)-1-N-Cbz-2-cyano-pyrrolidine and related compounds have significant applications in organocatalysis, a branch of chemistry involving the acceleration of chemical reactions using small organic molecules. For instance, (S)-5-Pyrrolidin-2-yl-1H-tetrazole, a derivative of (S)-1-N-Cbz-2-cyano-pyrrolidine, is used as a proline-derived organocatalyst. It is involved in various organic reactions, such as Mannich and aldol reactions, alpha-oxyamination, and azide cyclization. These reactions are fundamental in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Aureggi et al., 2008).

Host-Guest Chemistry

The study of host-guest chemistry, particularly with molecules like cucurbit[n]urils, involves understanding the binding and complexation behavior of guest molecules. (S)-1-N-Cbz-2-cyano-pyrrolidine and its derivatives can be studied within this framework to understand their interactions in various environments, which is crucial for developing new materials and sensors (Nau et al., 2011).

Synthesis of Bioactive Compounds

Pyrrolidines, a class of compounds to which (S)-1-N-Cbz-2-cyano-pyrrolidine belongs, have been extensively studied for their biological activity. The synthesis of these compounds, such as in the [3+2] cycloaddition reaction, is significant for creating bioactive molecules used in medicine and industry. This area of research contributes to the development of new drugs and agrochemical substances (Żmigrodzka et al., 2022).

Crystal and Molecular Structure Analysis

Understanding the crystal and molecular structures of compounds like (S)-1-N-Cbz-2-cyano-pyrrolidine is crucial in pharmaceutical development and material science. Such analyses inform the synthesis and modification of compounds for specific applications, such as designing drugs with optimal properties (Chen et al., 2011).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal, as well as hazards related to fire, reactivity, and health .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties or reduce its side effects .

properties

IUPAC Name

benzyl (2S)-2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGQGIWVNDVSL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468203
Record name (S)-1-N-Cbz-2-cyano-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Cbz-2-cyano-pyrrolidine

CAS RN

63808-36-6
Record name (S)-1-N-Cbz-2-cyano-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-N-Cbz-2-cyano-pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester (25.0 g, 101 mmol) was dissolved in pyridine (125 mL) under an N2 atmosphere and cooled to −10° C. The phosphorus oxychloride (12.6 mL, 135 mmol) was dissolved in DCM (25 mL) and added dropwise over 40 mins to the pyridine solution. The reaction mixture's temperature was maintained at −10° C. and the solution was allowed to stir for 2 hours. The reaction was quenched by addition of water/ice (100 g) and transferred into a separatory funnel. The solution was extracted with diethyl ether (3×200 mL). The organic layers were combined and washed with saturated cupric sulfate (200 mL). The organic layer was dried over MgSO4 and concentrated under vacuo to afford 20.0 g (82%) of 2-cyano-pyrrolidine-1-carboxylic acid benzyl ester as a green oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.